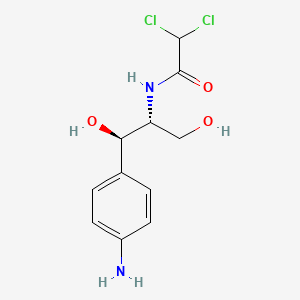

alpha-N-Dichloroacetyl-P-aminophenylserinol

Description

Properties

CAS No. |

7411-64-5 |

|---|---|

Molecular Formula |

C11H14Cl2N2O3 |

Molecular Weight |

293.14 g/mol |

IUPAC Name |

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |

InChI |

InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1 |

InChI Key |

BFLNGKUCFYKCFZ-RKDXNWHRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-N-Dichloroacetyl-P-aminophenylserinol is synthesized through the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . The reaction typically involves the use of dichloroacetic acid as a reagent under controlled conditions to ensure the formation of the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis likely involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Mechanistic Insights into CmlI Catalysis

Structural and biochemical studies reveal:

-

O₂ activation : The diiron cluster binds O₂ to generate a reactive peroxo species, which abstracts hydrogen from the substrate’s amino group .

-

Intermediate stabilization : The enzyme’s active site prevents leakage of reactive intermediates (e.g., hydroxylamine, nitroso) through precise substrate positioning .

-

Substrate binding : The dichloroacetyl group anchors the molecule via hydrophobic interactions, while the p-aminophenylserinol moiety undergoes oxidation .

Structural Comparison with Related Enzymes:

| Enzyme | Organism | Substrate Specificity | Mechanism |

|---|---|---|---|

| CmlI | S. venezuelae | Arylamines with dichloroacetyl | Diiron-dependent N-oxidation |

| AurF | S. thioluteus | p-Aminobenzoate | Diiron-dependent N-oxidation |

| PrnD | P. fluorescens | Aminopyrrolnitrin | Rieske oxygenase |

Comparative Analysis of Reactivity

The compound’s dichloroacetyl group distinguishes its reactivity from analogs:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Chloramphenicol | Nitro group | Direct antibiotic activity |

| N-Acetyl-P-Aminophenol | Acetamide, phenol | Analgesic properties |

| Dichloroacetic Acid | Dichloroacetyl | Metabolic intermediate |

Research Implications

Scientific Research Applications

Pharmaceutical Applications

-

Antibiotic Biosynthesis:

Alpha-N-Dichloroacetyl-P-Aminophenylserinol is crucial in the biosynthesis of chloramphenicol, an important antibiotic. It serves as a substrate for enzymes from Streptomyces venezuelae, which are involved in converting precursor molecules into chloramphenicol. This interaction highlights its significance in antibiotic production and medicinal chemistry . -

Enzyme Inhibition Studies:

Recent studies have shown that derivatives of this compound can inhibit enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical in bacterial metabolism, suggesting potential applications for developing new antibacterial agents . The molecular docking studies indicate strong binding interactions with these enzymes, supporting the compound's therapeutic potential against resistant bacterial strains .

Toxicological Studies

Research has also focused on the toxicological aspects of this compound. Experimental studies have demonstrated that exposure to high concentrations can lead to significant adverse effects, including respiratory distress and ocular irritation in animal models. These findings emphasize the need for careful handling and further investigation into its safety profile for therapeutic use .

Future Research Directions

The ongoing exploration of this compound's applications suggests several promising avenues for future research:

- Development of Novel Antibiotics: Given its role in chloramphenicol biosynthesis, further studies could lead to the development of new antibiotics that leverage similar mechanisms.

- Mechanistic Studies on Enzyme Interactions: Detailed investigations into how this compound interacts with various enzymes may uncover new therapeutic targets.

- Safety and Toxicity Assessments: Comprehensive toxicological evaluations are necessary to establish safe usage parameters for potential therapeutic applications.

Mechanism of Action

Alpha-N-Dichloroacetyl-P-aminophenylserinol exerts its effects through its role as an intermediate in the biosynthesis of chloramphenicol . The compound interacts with specific enzymes in the biosynthetic pathway, facilitating the formation of the active antibiotic. The molecular targets and pathways involved include the enzymes responsible for the condensation and subsequent reactions leading to chloramphenicol production.

Comparison with Similar Compounds

Research Findings and Limitations

- Lack of Direct Analogs: No evidence identifies structurally similar compounds in chloramphenicol biosynthesis or other pathways. The dichloroacetyl moiety is rare outside antibiotic synthesis .

- Agrochemical Contrasts: Triazole fungicides () and substituted phenols () lack the hydroxyaminophenylserinol backbone, highlighting the uniqueness of this compound .

Biological Activity

Alpha-N-Dichloroacetyl-P-Aminophenylserinol (also known as p-NH2-Cm) is a significant compound in the biosynthesis of chloramphenicol, an antibiotic widely used in clinical settings. This article explores its biological activity , focusing on its role in antibiotic production, interactions with enzymes, and potential therapeutic implications.

- Chemical Formula : C11H14Cl2N2O3

- Molecular Weight : 277.15 g/mol

- CAS Number : 7411-64-5

The compound features a dichloroacetyl group attached to a p-aminophenylserinol structure, which is crucial for its biological functions.

Role in Chloramphenicol Biosynthesis

This compound serves as an immediate precursor in the biosynthetic pathway of chloramphenicol produced by Streptomyces venezuelae. This organism synthesizes chloramphenicol through a series of enzymatic reactions, where p-NH2-Cm undergoes further modifications to yield the active antibiotic.

Enzymatic Interactions

The compound interacts with chloramphenicol phosphotransferase (CPT), which facilitates the phosphorylation of chloramphenicol, thereby allowing S. venezuelae to evade autoinhibition from its own antibiotic product. The structural analysis of CPT complexed with p-NH2-Cm reveals that it binds in a unique manner, suggesting that while it may not be a substrate for CPT, it plays a role in the regulation of chloramphenicol's biological activity .

Inhibition Mechanism

Chloramphenicol exerts its antibacterial effect by binding to the 50S ribosomal subunit, inhibiting protein synthesis. The presence of p-NH2-Cm in the biosynthetic pathway indicates its importance not just as a precursor but also as a potential modulator of chloramphenicol's activity .

Selectivity and Binding Properties

Research has shown that this compound exhibits selective binding characteristics that are critical for its function within the biosynthetic pathway. The binding properties depend largely on the specific arrangement of amino acids within the active site of enzymes like CPT .

Study 1: Structural Basis for Tolerance Mechanism

A pivotal study investigated the crystal structure of CPT in complex with p-NH2-Cm, revealing insights into how S. venezuelae tolerates its own antibiotic. The study found that while p-NH2-Cm binds to CPT, it does not undergo phosphorylation, which suggests alternative roles in regulating chloramphenicol production .

Study 2: Biological Activity Assessment

Another research effort focused on evaluating the biological activity of this compound through various assays measuring its interaction with bacterial ribosomes and other molecular targets. Results indicated that while it does not exhibit direct antibacterial properties, its involvement in chloramphenicol biosynthesis is crucial for the overall effectiveness of the antibiotic .

| Study | Findings |

|---|---|

| Structural Analysis | Revealed unique binding interactions with CPT; suggests regulatory role |

| Biological Activity | Confirmed lack of direct antibacterial action but essential for chloramphenicol production |

Q & A

Q. What are the recommended spectroscopic techniques for characterizing alpha-N-Dichloroacetyl-P-aminophenylserinol, and how should conflicting spectral data be resolved?

Methodological Answer: Use a combination of NMR (¹H, ¹³C) and FT-IR spectroscopy to confirm structural integrity. For unresolved spectral contradictions (e.g., unexpected peaks in NMR), cross-validate with high-resolution mass spectrometry (HRMS) and reference databases like the NIST Chemistry WebBook . If discrepancies persist, consider solvent impurities, tautomeric forms, or stereochemical anomalies. Document all parameters (e.g., solvent, temperature) to enable reproducibility .

Q. How can researchers design an initial stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

- Independent variables : pH (2–12), temperature (4°C–60°C).

- Dependent variables : Degradation rate, byproduct formation. Use HPLC-UV to quantify intact compound and degradation products. Employ a factorial design to assess interactions between variables. For time-resolved data, apply kinetic modeling (e.g., Arrhenius equation for thermal stability) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Methodological Answer: Prioritize cell viability assays (MTT/XTT) in relevant cell lines (e.g., cancer or microbial models). Use dose-response curves to calculate IC₅₀ values. Include positive/negative controls and account for solvent cytotoxicity (e.g., DMSO). Validate findings with flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How should contradictory results between in vitro and in vivo efficacy studies be analyzed?

Methodological Answer:

- Step 1 : Verify experimental conditions (e.g., bioavailability, metabolic stability in vivo).

- Step 2 : Use pharmacokinetic modeling to assess tissue distribution and metabolite interference.

- Step 3 : Apply transcriptomic profiling (RNA-seq) to compare in vitro vs. in vivo target engagement. Address confounding variables (e.g., immune response in vivo) through controlled co-culture systems .

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomer formation?

Methodological Answer:

- Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity.

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediates.

- Purification : Employ preparative HPLC with chiral columns. Quantify diastereomer ratios via circular dichroism (CD) and validate with computational docking studies .

Q. How can researchers reconcile discrepancies in toxicity data across different model organisms?

Methodological Answer:

- Meta-analysis : Aggregate datasets using standardized metrics (e.g., LD₅₀ normalization).

- Omics Integration : Compare transcriptomic and metabolomic profiles across species to identify conserved toxicity pathways.

- Control for Variables : Account for species-specific metabolism (e.g., cytochrome P450 activity) using in vitro microsomal assays .

Q. What methodological frameworks are recommended for analyzing the compound’s interaction with plasma proteins?

Methodological Answer:

- Equilibrium Dialysis : Measure unbound fraction using radiolabeled compound.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹).

- Molecular Dynamics Simulations : Predict binding sites on albumin. Cross-validate with fluorescence quenching assays .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in bioactivity data?

Methodological Answer:

Q. What advanced computational methods validate the compound’s proposed mechanism of action?

Methodological Answer:

Q. How can researchers standardize protocols for cross-laboratory reproducibility?

Methodological Answer:

- Detailed Reporting : Follow guidelines from methodological frameworks (e.g., impedance cardiography standardization principles ).

- Interlab Studies : Share reference samples and validate using Bland-Altman plots for concordance.

- Open Data : Publish raw datasets and analysis scripts in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.